MFCD09857477

Description

MFCD09857477 is a chemical compound identified by its MDL number, with a molecular weight of 264.3 g/mol and a catalog price of $209 (100 mg), $279 (250 mg), and $399 (1000 mg) .

Properties

IUPAC Name |

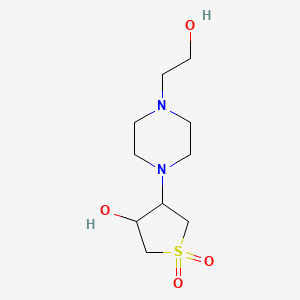

4-[4-(2-hydroxyethyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c13-6-5-11-1-3-12(4-2-11)9-7-17(15,16)8-10(9)14/h9-10,13-14H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKUCMFXSYXQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2CS(=O)(=O)CC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD09857477 typically involves a multi-step process that includes the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. This ensures consistent quality and allows for the efficient production of large quantities of the compound. The process often involves the use of advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: MFCD09857477 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

MFCD09857477 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to target specific pathways involved in disease. In industry, the compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD09857477 involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

<sup>a</sup> LogP values calculated using different algorithms (XLOGP3, ESOL).

Structural and Functional Differences

Molecular Weight and Solubility :

- This compound (264.3 g/mol) is heavier than CAS 1046861-20-4 (235.27 g/mol) and CAS 1761-61-1 (201.02 g/mol). Higher molecular weight often correlates with reduced solubility, as seen in CAS 1046861-20-4 (0.24 mg/mL) compared to CAS 1761-61-1 (0.687 mg/mL) . This suggests this compound may require specialized solvents for dissolution.

- The absence of solubility data for this compound limits direct comparisons, but its weight class aligns with halogenated aromatics (e.g., CAS 107947-17-1), which are typically lipophilic .

Synthetic Utility :

- CAS 1046861-20-4, a boronic acid derivative, is optimized for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas CAS 107947-17-1 serves as a methyl ester precursor for halogenated benzoic acids . This compound’s price point and quantity options suggest similar niche applications, though reaction yields or catalytic efficiency are unverified.

Bioavailability and Safety: CAS 1046861-20-4 exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, making it pharmacologically relevant . This compound’s safety data (e.g., toxicity, CYP interactions) are unavailable, necessitating caution in biological studies.

Research Findings and Implications

Stability and Reaction Performance

- Thermal Stability : Halogenated compounds like CAS 107947-17-1 show stability under reflux conditions (e.g., 75°C in THF/water) . This compound’s stability remains untested, but its commercial availability suggests robustness in standard lab environments.

- Reaction Efficiency: CAS 107947-17-1 achieves 96% yield in esterification reactions using sulfuric acid, outperforming acetyl chloride (57% yield) . This compound’s synthetic efficiency cannot be inferred without experimental data.

Industrial and Pharmacological Potential

- This compound ’s higher molecular weight may limit its use in drug development but could favor materials science (e.g., polymer precursors).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.